2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of azetidin-2-ones This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and an azetidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization with 2-pyridylacetic acid under acidic conditions to form the azetidin-2-one ring. The final step involves the acylation of the azetidin-2-one with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidin-2-one ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide.
Reduction: Formation of a more saturated azetidin-2-one derivative.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Similar structure but with additional methoxy groups.
3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Contains both methoxy and trimethoxyphenyl groups.
4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Incorporates a naphthyl group along with methoxyphenyl and trimethoxyphenyl groups.
Uniqueness
2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyridinyl groups contribute to its potential as a versatile building block in organic synthesis and its potential therapeutic applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20(15-12-21(13-15)17-8-3-4-9-19-17)18(22)11-14-6-5-7-16(10-14)23-2/h3-10,15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZKNAHGOOKNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.